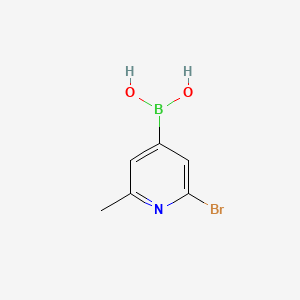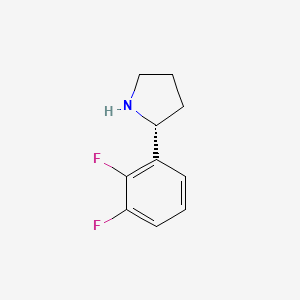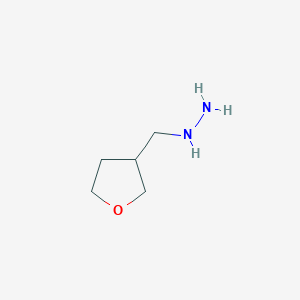
(Tetrahydro-furan-3-ylmethyl)-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tetrahydro-furan-3-ylmethyl)-hydrazine is an organic compound with the molecular formula C5H12N2O It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a tetrahydrofuran-3-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Tetrahydro-furan-3-ylmethyl)-hydrazine can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran-3-ylmethyl chloride with hydrazine hydrate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Tetrahydro-furan-3-ylmethyl)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine compounds with various functional groups.
Applications De Recherche Scientifique
(Tetrahydro-furan-3-ylmethyl)-hydrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (Tetrahydro-furan-3-ylmethyl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The tetrahydrofuran-3-ylmethyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran: A related compound with a similar structure but lacking the hydrazine group.
Hydrazine: The parent compound of (Tetrahydro-furan-3-ylmethyl)-hydrazine.
Methylhydrazine: A simpler derivative of hydrazine with a methyl group.
Uniqueness
This compound is unique due to the presence of both the tetrahydrofuran and hydrazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C5H12N2O |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
oxolan-3-ylmethylhydrazine |
InChI |
InChI=1S/C5H12N2O/c6-7-3-5-1-2-8-4-5/h5,7H,1-4,6H2 |
Clé InChI |
QNSWVOXQANTIEO-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


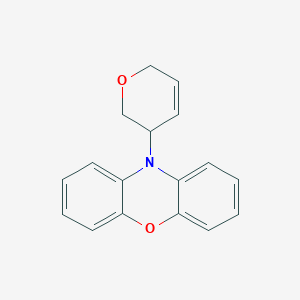
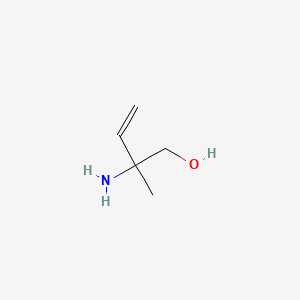
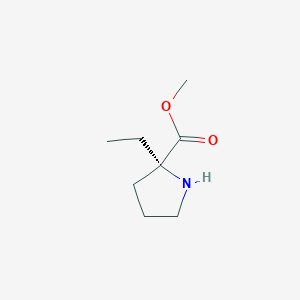
![4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11758275.png)
![[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11758281.png)
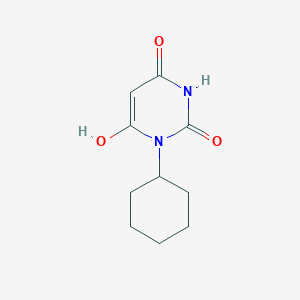

![Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate](/img/structure/B11758315.png)
![[(2-Chloro-6-fluoro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758322.png)
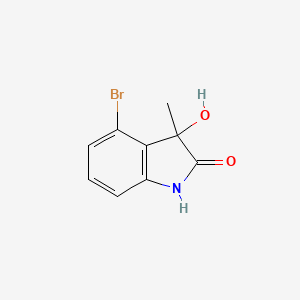
![1-Ethyl-3-{[(3-ethylphenyl)methoxy]methyl}benzene](/img/structure/B11758328.png)
